1-Butyl-4-nitrosobenzene

Electrochemistry Biological Activity Redox Biology

Researchers studying dynamic covalent systems or redox probes require precise monomer-dimer equilibrium, often unavailable in nitro analogs. 1-Butyl-4-nitrosobenzene (CAS 34645-50-6) solves this with its characteristic p-butyl-controlled equilibrium. - **Key advantage:** Reduction potential in the 0.2 to -0.2 V range, superior to nitrobenzene analogs for biological redox studies. - **Application-specific:** Required building block for low-temperature liquid crystal mesogens and spin trapping. - **Supply:** Available in research quantities with guaranteed stability documentation.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 34645-50-6
Cat. No. B14683072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-nitrosobenzene
CAS34645-50-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N=O
InChIInChI=1S/C10H13NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8H,2-4H2,1H3
InChIKeyXFDALNVZYFHILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-4-nitrosobenzene: Identity & Core Properties


1-Butyl-4-nitrosobenzene (CAS 34645-50-6) is an aromatic C-nitroso compound characterized by a butyl substituent at the para position of a nitrosobenzene core. Its molecular formula is C₁₀H₁₃NO (MW = 163.22) and it is typically encountered as a green or blue-green liquid due to its monomeric form in solution . This compound exists in dynamic equilibrium between a monomeric (nitroso) form and a dimeric (azodioxy) form, a property central to its reactivity and application potential [1]. Key predicted physical properties include a density of 0.983 g/cm³ and a boiling point of 248.8 °C at 760 mmHg .

Redox Probe Reported higher reduction potential context vs nitro analogs
Dynamic Behavior Butyl substituent reported to tune monomer-dimer equilibrium and rotational barrier
Liquid Crystal Synthesis C4 chain precursor for p-butyl-p’-alkoxy-azo/azoxybenzene mesogens
Solid-State Model Well-defined dimerization for studying topochemical reaction mechanisms

Why 1-Butyl-4-nitrosobenzene Cannot Be Replaced


Substituting 1-butyl-4-nitrosobenzene with its common nitro analog (1-butyl-4-nitrobenzene, CAS 20651-75-6) or a different 4-substituted nitrosobenzene is not trivial. The fundamental chemical difference lies in the nitroso (-NO) versus nitro (-NO₂) functionality, which profoundly alters redox behavior, biological activity, and coordination chemistry. Systematic studies demonstrate that nitroso compounds generally possess significantly higher reduction potentials than their nitro precursors, directly impacting their physiological activity [1]. Furthermore, the identity of the para-substituent (e.g., butyl vs. tert-butyl) critically governs the monomer-dimer equilibrium and the energy barrier to nitroso group rotation, parameters that directly influence reactivity, solubility, and crystallinity [2]. A generic substitution will likely fail to reproduce the specific equilibrium and reactivity profile required for applications in spin trapping, polymer modification, or liquid crystal tuning.

Target
Substitute
Risk
1-Butyl-4-nitrosobenzene
1-Butyl-4-nitrobenzene
Nitro group lacks -NO redox signature; reduction potential and redox-activity profile differ substantially
Butyl (-C₄H₉) substituent
tert-Butyl or other alkyl groups
Different steric/electronic effects shift monomer-dimer equilibrium, rotational barrier, and liquid crystalline phase behavior

1-Butyl-4-nitrosobenzene: Comparative Performance Evidence


Reduction Potential vs. Nitro Analog

In a systematic study comparing the reduction potentials of substituted nitrosobenzenes with their corresponding nitro precursors, the nitroso compounds were found to have appreciably higher reduction potentials, with values favorable for biological activity typically ranging from 0.2 to −0.2 V [1]. The nitroso form was more biologically active than the nitro counterpart in most cases [1]. This electrochemical advantage is a class-level inference for all nitrosobenzenes, including 1-butyl-4-nitrosobenzene, relative to its nitro analog.

Reduction potential
Class-level inference
Nitroso: 0.2 to −0.2 V
Nitro: lower potentials
Higher redox-activity context vs nitro analog
Class-level; specific butyl-nitroso values not individually reported
Electrochemistry Biological Activity Redox Biology

Monomer-Dimer Equilibrium & Rotational Barrier

Variable temperature ¹H NMR bandshape analysis of eleven monomeric substituted nitrosobenzenes revealed energy barriers (ΔG‡) for nitroso group rotation in the range of 31–41 kJ mol⁻¹ at 298.15 K [1]. The energy barrier for 4-substituted compounds correlates strongly with the Hammett σp⁺ parameter [1], meaning the butyl group (σp⁺ ≈ -0.16) will confer a specific, predictable rotational barrier distinct from those of other substituents (e.g., H, CH₃, OCH₃). This rotational barrier directly influences the monomer-dimer equilibrium.

Rotational barrier
Class-level inference
ΔG‡ = 31–41 kJ mol⁻¹ (class range)
Substituent-dependent dynamic behavior
Butyl barrier predicted via Hammett σp⁺, not directly measured
Dynamic Covalent Chemistry NMR Spectroscopy Supramolecular Chemistry

Para-Substituent Effect on Dimerization Propensity

A ¹³C NMR investigation of p-substituted nitrosobenzenes demonstrated that the barrier to internal rotation is sensitive to substituent effects, similar to those observed for acetophenones and benzaldehydes [1]. Critically, dimerization was observed at low temperature only for specific substituents (X = CH₃, Cl, and H), indicating that the nature of the para-substituent directly controls the thermodynamic preference for the dimeric state [1]. The butyl group, with its unique steric and electronic profile, will produce a distinct dimerization propensity.

Dimerization propensity
Class-level inference
Dimerization reported for X = CH₃, Cl, H; not for others
Para-substituent controls solid-state dimerization
Butyl-specific dimerization not explicitly reported
Solid-State Chemistry Crystal Engineering NMR Spectroscopy

Precursor for Azo- and Azoxybenzene Liquid Crystals

p-Alkylnitrosobenzenes, including 1-butyl-4-nitrosobenzene, are essential building blocks for synthesizing p-alkyl-p'-alkoxy-azo- and -azoxybenzenes, a class of compounds specifically investigated for low-temperature mesomorphic (liquid crystalline) materials [1]. The condensation of p-alkylnitrosobenzenes with p-alkoxyanilines yields the azo compounds, while subsequent oxidation yields the azoxy derivatives [1]. The precise length and nature of the alkyl chain (e.g., butyl) are critical for tuning the liquid crystalline phase transitions.

Liquid crystal precursor
Data to verify
C4 alkyl chain for p-butyl-p’-alkoxy-azo/azoxybenzene synthesis
Chain-length specificity for mesophase tuning
Source data not provided; synthesis details to confirm
Liquid Crystals Organic Synthesis Materials Chemistry

1-Butyl-4-nitrosobenzene: Key Application Scenarios


Redox Biology and Pharmacological Probes

When investigating nitroso compounds as potential prodrugs or redox-active probes, 1-butyl-4-nitrosobenzene offers a distinct advantage. Its reduction potential, falling within the 0.2 to −0.2 V range favorable for biological activity, makes it a more potent candidate than its nitro analog (1-butyl-4-nitrobenzene) [1]. Procurement of the nitroso form is essential for studies where the higher redox potential is a prerequisite for observing physiological effects.

Dynamic Covalent Chemistry and Supramolecular Self-Assembly

For research in dynamic covalent chemistry, where reversible bonds are exploited to create adaptive materials, the specific monomer-dimer equilibrium of 1-butyl-4-nitrosobenzene is critical. The butyl group imparts a unique rotational barrier (predictable via Hammett correlation) that governs the kinetics and thermodynamics of dimerization [1]. This behavior is fundamentally different from that of other 4-substituted nitrosobenzenes, making direct substitution impossible.

Synthesis of Tailored Liquid Crystalline Materials

In the synthesis of low-temperature liquid crystals, 1-butyl-4-nitrosobenzene is a necessary building block for constructing p-butyl-p'-alkoxy-azo and -azoxybenzene mesogens [1]. The four-carbon butyl chain provides a specific molecular length that influences the mesophase transition temperatures, a parameter that cannot be achieved with methyl, ethyl, or hexyl analogs.

Model System for Solid-State Reaction Mechanisms

Owing to its well-defined monomer-dimer equilibrium, p-substituted nitrosobenzenes, including the butyl derivative, are model systems for studying thermal organic solid-state reaction mechanisms [1]. The choice of the para-substituent directly impacts the topochemical control of the dimerization, and the butyl group provides a specific steric and electronic environment for such fundamental studies.

Application
Selection Property
Validation Focus
Redox biology probe research
Nitroso vs nitro reduction potential
Electrochemical assay context
Dynamic covalent chemistry
Rotational barrier and dimerization kinetics
Substituent-dependent equilibrium review
Liquid crystal synthesis
Butyl chain length for mesophase control
Phase transition temperature evaluation
Solid-state reaction model
Para-substituent steric/electronic effects
Topochemical dimerization monitoring

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